5,5,5-Trifluoro-l-leucine
Overview
Description
5,5,5-Trifluoro-l-leucine: is a fluorinated analog of the amino acid leucine. It is characterized by the substitution of three hydrogen atoms in the methyl group of leucine with fluorine atoms. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-l-leucine typically involves the introduction of trifluoromethyl groups into the leucine structure. One common method is the reaction of leucine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoro-l-leucine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives of leucine, which can be further utilized in peptide synthesis and other applications .
Scientific Research Applications
Chemistry: 5,5,5-Trifluoro-l-leucine is used in the synthesis of highly fluorinated peptides, which exhibit enhanced thermal stability and unique chemical properties .
Biology: In biological research, the compound is used to study protein folding and stability. The incorporation of fluorinated amino acids into proteins can provide insights into the effects of fluorination on protein structure and function .
Medicine: Fluorinated amino acids can improve the pharmacokinetic properties of peptide-based drugs, such as increased metabolic stability and prolonged circulation times .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation .
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-l-leucine involves its incorporation into peptides and proteins, where it can influence their stability and function. The trifluoromethyl group imparts unique electronic and steric effects, which can enhance the thermal stability and resistance to enzymatic degradation of the modified peptides . The molecular targets and pathways involved include interactions with enzymes and receptors that recognize leucine or its analogs .
Comparison with Similar Compounds
- 5,5,5-Trifluoro-DL-leucine
- 3,3,3-Trifluoro-DL-alanine
- 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
- 3-Fluoro-DL-valine
Comparison: 5,5,5-Trifluoro-l-leucine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct properties compared to other fluorinated amino acids. For example, 4,4,4,4′,4′,4′-Hexafluoro-DL-valine has six fluorine atoms, leading to different steric and electronic effects. The specific substitution pattern in this compound makes it particularly useful for enhancing the stability and function of peptides .
Properties
IUPAC Name |
(2S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3?,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGVJLGVINCWDP-BKLSDQPFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276541 | |
Record name | 5,5,5-trifluoro-l-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25367-71-9 | |
Record name | 5,5,5-trifluoro-l-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.